![molecular formula C21H19F3N4O3S3 B2564072 4-pyrrolidin-1-ylsulfonyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392301-65-4](/img/structure/B2564072.png)
4-pyrrolidin-1-ylsulfonyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a pyrrolidine ring, a trifluoromethyl group, a thiadiazole ring, and a benzamide moiety . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . This ring is flexible and can adopt various conformations, which can influence the molecule’s biological activity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the pyrrolidine ring can undergo various reactions such as N-alkylation, ring-opening, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrrolidine ring could enhance the molecule’s solubility in polar solvents .Scientific Research Applications
- The reaction components include styrene, tertiary α-bromoalkyl esters, and primary amines. Notably, this process occurs in a microchannel reactor under visible light conditions, without the need for metal catalysts .
- Researchers have explored its use in photocatalytic transformations. The compound’s electron donor (diphenylamino) and electron acceptor (dicyanobenzene) properties make it interesting for various applications .
Microfluidic Synthesis of Pyrrolidin-2-ones
Photocatalytic Transformations with 4DPAIPN
properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3S3/c22-21(23,24)16-7-3-14(4-8-16)13-32-20-27-26-19(33-20)25-18(29)15-5-9-17(10-6-15)34(30,31)28-11-1-2-12-28/h3-10H,1-2,11-13H2,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLAQFSNZHUDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.